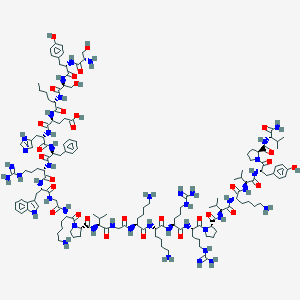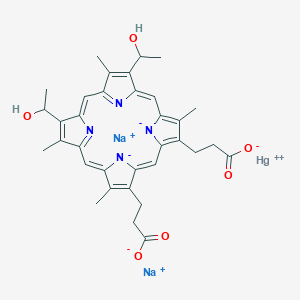
4-Amino-2,6-dibromobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,6-dibromobenzoic acid (ADB) is a chemical compound that belongs to the class of benzoic acid derivatives. It is widely used in scientific research due to its diverse applications in the field of biochemistry and physiology. ADB is synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,6-dibromobenzoic acid involves its interaction with various biological molecules, including enzymes, proteins, and DNA. 4-Amino-2,6-dibromobenzoic acid has been shown to bind to the active site of certain enzymes, inhibiting their activity. It has also been shown to interact with DNA, causing structural changes that affect gene expression. 4-Amino-2,6-dibromobenzoic acid has been shown to induce apoptosis, or programmed cell death, in certain cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
4-Amino-2,6-dibromobenzoic acid has various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the induction of apoptosis in cancer cells. 4-Amino-2,6-dibromobenzoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-2,6-dibromobenzoic acid has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its diverse applications in the field of biochemistry and physiology. However, 4-Amino-2,6-dibromobenzoic acid also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
For the study of 4-Amino-2,6-dibromobenzoic acid include the exploration of its potential as a cancer therapy, the investigation of its mechanism of action, and the development of new synthetic methods for 4-Amino-2,6-dibromobenzoic acid and its analogs. Additionally, the potential applications of 4-Amino-2,6-dibromobenzoic acid in the treatment of inflammatory diseases and oxidative stress-related disorders should be further explored.
Métodos De Síntesis
4-Amino-2,6-dibromobenzoic acid can be synthesized using various methods, including the bromination of 4-aminobenzoic acid and the bromination of 2,6-dibromobenzoic acid. The former method involves the reaction of 4-aminobenzoic acid with bromine in the presence of a catalyst, while the latter method involves the reaction of 2,6-dibromobenzoic acid with ammonia and sodium nitrite. Both methods yield 4-Amino-2,6-dibromobenzoic acid, which can be purified using recrystallization.
Aplicaciones Científicas De Investigación
4-Amino-2,6-dibromobenzoic acid is widely used in scientific research due to its diverse applications in the field of biochemistry and physiology. It is used to study the effects of benzoic acid derivatives on various biological processes, including enzyme activity, protein synthesis, and cell signaling. 4-Amino-2,6-dibromobenzoic acid has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and urease, which are important in the regulation of pH and nitrogen metabolism, respectively. 4-Amino-2,6-dibromobenzoic acid has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
16752-19-5 |
|---|---|
Fórmula molecular |
C7H5Br2NO2 |
Peso molecular |
294.93 g/mol |
Nombre IUPAC |
4-amino-2,6-dibromobenzoic acid |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) |
Clave InChI |
WRKHXTXBQDPSEH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)C(=O)O)Br)N |
SMILES canónico |
C1=C(C=C(C(=C1Br)C(=O)O)Br)N |
Sinónimos |
4-Amino-2,6-dibromobenzoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate](/img/structure/B98358.png)





